Carmoterol hydrochloride

Description

Properties

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCWERNQGSKYAG-QVRIGTRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905488 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100429-08-1, 137888-11-0 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 2005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137888-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMOTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carmoterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist (LABA) that was investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As the pure (R,R)-stereoisomer, carmoterol demonstrated high affinity and functional potency at the human β2-adrenoceptor, leading to significant bronchodilation. This technical guide provides a comprehensive overview of the mechanism of action of carmoterol hydrochloride, detailing its molecular interactions, downstream signaling pathways, and pharmacological profile. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to enable researchers to understand the methodologies used to characterize this compound.

Introduction

Carmoterol is a non-catecholamine β2-adrenoceptor agonist distinguished by its high potency and extended duration of action.[1] Structurally, it is the (R,R)-enantiomer of 8-hydroxy-5-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-propyl]amino]ethyl]-2(1H)-quinolinone hydrochloride.[2] The stereochemistry of carmoterol is critical to its pharmacological activity, with the (R,R)-isomer being the eutomer responsible for its therapeutic effects.[3] Although clinical development of carmoterol was discontinued, its well-defined mechanism of action and potent pharmacological profile make it a valuable case study for researchers in respiratory drug discovery and development.[1]

Molecular Mechanism of Action

Receptor Binding and Selectivity

Carmoterol hydrochloride exerts its therapeutic effect through high-affinity binding to and activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[3] Preclinical studies have established that (R,R)-carmoterol has a significantly higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor, which is crucial for minimizing potential cardiovascular side effects associated with β1-adrenoceptor stimulation.[4]

Downstream Signaling Pathway

The binding of carmoterol to the β2-adrenoceptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[3] This activation triggers a cascade of intracellular events:

-

Gαs Activation: The activated Gs protein releases its α-subunit (Gαs), which in turn binds to and activates adenylyl cyclase.[3]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets within the airway smooth muscle cells, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, leading to bronchodilation.[5]

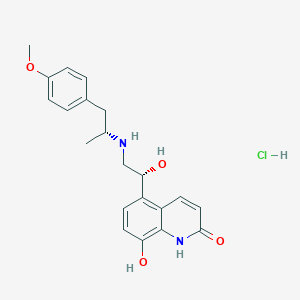

Caption: β2-Adrenoceptor Signaling Pathway of Carmoterol.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of carmoterol hydrochloride.

Table 1: In Vitro Receptor Binding and Functional Potency

| Parameter | Receptor/Assay | Value | Reference |

| Receptor Selectivity | β2 vs. β1 Adrenoceptor Affinity | 53-fold higher for β2 | [4] |

| Functional Potency (pEC50) | β2-Adrenoceptor Agonism | 10.19 | MedChemExpress Data |

| Functional Potency (EC50) | Guinea Pig Tracheal Smooth Muscle Relaxation (precontracted with methacholine) | 0.1 nM | [4] |

Table 2: Comparative In Vitro Potency in Guinea Pig Trachea

| Compound | EC50 (nM) | Reference |

| Carmoterol | 0.1 | [4] |

| Formoterol | 0.6 | [4] |

| Salmeterol | 3.2 | [4] |

Table 3: In Vivo Efficacy in Guinea Pigs

| Parameter | Challenge | Value | Reference |

| ED50 | Acetylcholine-induced bronchoconstriction | 16.7 pmol | MedChemExpress Data |

Experimental Protocols

The characterization of carmoterol hydrochloride's mechanism of action relies on standardized in vitro assays. The following are detailed methodologies for these key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay directly measures the affinity of a compound for a specific receptor through competition with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of carmoterol for β1- and β2-adrenoceptors.

Materials:

-

Cell membranes from cell lines stably expressing human β1- or β2-adrenoceptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

-

Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Harvest cells expressing the target receptor and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes, wash, and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

25 µL of various concentrations of carmoterol hydrochloride (or vehicle for total binding, or propranolol for non-specific binding).

-

25 µL of [³H]-CGP 12177 at a concentration near its Kd value.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of carmoterol to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Potency (EC50) Determination

This functional assay measures the ability of a compound to stimulate the production of the second messenger cyclic AMP upon binding to the β2-adrenoceptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol as a β2-adrenoceptor agonist.

Materials:

-

Whole cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of carmoterol hydrochloride to the wells. Include a vehicle control and a positive control (e.g., isoproterenol (B85558) or forskolin).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of carmoterol. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) from this curve.

Clinical Development and Conclusion

Carmoterol hydrochloride was advanced into early-stage clinical trials for COPD.[6] However, its development was subsequently discontinued.[1] Despite not reaching the market, the preclinical pharmacological profile of carmoterol highlights its potent and selective mechanism of action as a long-acting β2-adrenoceptor agonist. The data and methodologies presented in this guide provide a comprehensive understanding of its molecular interactions and functional effects, serving as a valuable resource for researchers in the field of respiratory pharmacology and GPCR drug discovery.

References

- 1. ultra-long-acting beta2-adrenoceptor agonists: an emerging therapeutic option for asthma and COPD? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Positive interaction of the novel beta2-agonist carmoterol and tiotropium bromide in the control of airway changes induced by different challenges in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Carmoterol Hydrochloride: A Comprehensive Technical Review of a Potent and Selective β2-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride, the (R,R)-enantiomer of TA-2005, is a potent, selective, and long-acting β2-adrenoceptor agonist that has been investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the pharmacological profile of carmoterol, including its mechanism of action, binding affinity, functional potency, and selectivity. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of available preclinical and clinical data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of β2-adrenoceptor agonists.

Introduction

β2-adrenoceptor agonists are a cornerstone in the treatment of bronchoconstrictive disorders. Their therapeutic effect is mediated by the relaxation of airway smooth muscle, leading to bronchodilation. Carmoterol hydrochloride emerged as a promising candidate in this class due to its high potency and selectivity for the β2-adrenoceptor, which suggested a favorable therapeutic window with a reduced potential for off-target effects, particularly cardiovascular side effects mediated by β1-adrenoceptor stimulation.

Mechanism of Action

Carmoterol acts as an agonist at the β2-adrenoceptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells. Binding of carmoterol to the β2-adrenoceptor initiates a signaling cascade that results in bronchodilation.

Signaling Pathway

The binding of carmoterol to the β2-adrenoceptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.

Pharmacological Profile

Carmoterol exhibits a distinct pharmacological profile characterized by high potency, selectivity, and a long duration of action.

Quantitative Pharmacological Data

The following table summarizes the key quantitative pharmacological parameters of carmoterol hydrochloride.

| Parameter | Value | Species/System | Reference |

| Potency (pEC50) | 10.19 | Not specified | [1] |

| β2/β1 Selectivity | 53-fold higher affinity for β2 | Guinea pig tissues | [2] |

| Functional Selectivity | ~5 times more selective for tracheal β2 vs. atrial β1 | Guinea pig tissues | [2] |

| ED50 (Acetylcholine challenge) | 16.7 pmol | Guinea pig (in vivo) | [1] |

Comparative Potency

In preclinical studies, carmoterol has demonstrated greater potency than other long-acting β2-agonists (LABAs) like formoterol (B127741) and salmeterol (B1361061) in isolated guinea pig trachea preparations.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological properties of carmoterol hydrochloride.

In Vitro Assays

This assay is designed to determine the binding affinity (Ki) of carmoterol for the β2-adrenoceptor.

Objective: To measure the affinity of carmoterol for the human β2-adrenoceptor.

Materials:

-

Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.

-

Non-specific binding control: Propranolol.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cells expressing the β2-adrenoceptor and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane suspension, the radioligand at a fixed concentration, and varying concentrations of unlabeled carmoterol. For non-specific binding, add a high concentration of propranolol.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of carmoterol that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of carmoterol to stimulate the production of cAMP upon binding to the β2-adrenoceptor.

Objective: To determine the potency (EC50) and efficacy of carmoterol as a β2-adrenoceptor agonist.

Materials:

-

Whole cells expressing the human β2-adrenoceptor.

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate.

-

Compound Addition: Add varying concentrations of carmoterol to the wells.

-

Incubation: Incubate the plate to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP concentration using a suitable assay kit.

-

Data Analysis: Generate a dose-response curve and determine the EC50 value, which is the concentration of carmoterol that produces 50% of the maximal response.

Ex Vivo Assay

This assay assesses the functional relaxant effect of carmoterol on airway smooth muscle.

Objective: To evaluate the potency and efficacy of carmoterol in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Male Dunkin Hartley guinea pigs.

-

Organ bath system.

-

Krebs-Henseleit solution.

-

Contractile agent (e.g., histamine, methacholine).

-

Isotonic force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent.

-

Carmoterol Addition: Cumulatively add increasing concentrations of carmoterol to the organ bath.

-

Measurement: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction and construct a concentration-response curve to determine the pD2 (-log EC50) value.

Preclinical In Vivo Studies

Carmoterol has been evaluated in various animal models of bronchoconstriction.

Guinea Pig Models of Bronchoconstriction

In anesthetized and ventilated guinea pigs, carmoterol has been shown to dose-dependently inhibit bronchoconstriction induced by various spasmogens, including acetylcholine (B1216132), histamine, and ovalbumin (in sensitized animals).[1][4] These studies have highlighted the potent and long-lasting bronchodilator effects of carmoterol in vivo.

General Protocol for In Vivo Bronchoprotection in Guinea Pigs:

-

Animal Preparation: Anesthetize male Dunkin Hartley guinea pigs and ventilate them artificially.

-

Challenge Agent: Induce bronchoconstriction by intravenous administration of a spasmogen (e.g., acetylcholine or histamine) or an antigen (e.g., ovalbumin in sensitized animals).

-

Carmoterol Administration: Administer carmoterol, often via intratracheal superfusion, prior to the challenge.

-

Measurement of Bronchoconstriction: Monitor changes in airway resistance or lung function parameters.

-

Data Analysis: Determine the dose of carmoterol required to inhibit the bronchoconstrictor response by 50% (ED50).

Models of COPD and Asthma

While specific data on the use of carmoterol in chronic models of COPD (e.g., lipopolysaccharide or cigarette smoke exposure models) and asthma are less detailed in the public domain, its potent bronchodilator and bronchoprotective effects in acute models suggest its potential therapeutic utility in these conditions.[1][5][6]

Clinical Development

Carmoterol hydrochloride has undergone early-stage clinical development.

Phase I Clinical Trials

A Phase I clinical trial (NCT00777595) was conducted to evaluate the effects of carmoterol on the QTc interval in healthy volunteers.[3] This study was a randomized, double-blind, placebo- and active-controlled crossover trial. The results of this study have not been fully published in peer-reviewed literature.

Safety and Tolerability

In a study involving patients with persistent asthma, carmoterol administered once daily was found to be as effective as formoterol administered twice daily, with a similar safety and tolerability profile.[7] As with other β2-agonists, potential side effects are related to systemic exposure and can include cardiovascular effects. The high β2-selectivity of carmoterol is anticipated to minimize such off-target effects.[2]

Conclusion

Carmoterol hydrochloride is a highly potent and selective long-acting β2-adrenoceptor agonist with a rapid onset and long duration of action demonstrated in preclinical models. Its pharmacological profile suggests a favorable therapeutic index for the treatment of obstructive airway diseases. While early clinical development was initiated, further clinical studies would be required to fully establish its efficacy and safety in patient populations with asthma and COPD. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of carmoterol and other novel β2-adrenoceptor agonists.

References

- 1. Frontiers | Shema Oral Liquid Ameliorates the Severity of LPS-Induced COPD via Regulating DNMT1 [frontiersin.org]

- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Positive interaction of the novel beta2-agonist carmoterol and tiotropium bromide in the control of airway changes induced by different challenges in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]

- 6. (S,S)-formoterol increases the production of IL-4 in mast cells and the airways of a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel long-acting bronchodilators for COPD and asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Carmoterol Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560), also known by its development codes TA-2005 and CHF-4226, is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA).[1] It was investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] Despite demonstrating high potency and a prolonged duration of action exceeding 24 hours in preliminary studies, its development was discontinued (B1498344) as it was not considered to have a competitive profile.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of carmoterol hydrochloride, tailored for professionals in drug development and research.

Discovery and Development

Carmoterol was developed through research aimed at creating a once-daily β2-agonist with a rapid onset of action. Structurally, it is a non-catechol compound, which contributes to its long duration of action.[5] It incorporates structural elements from both formoterol (B127741) and procaterol.[6] The (R,R)-enantiomer of carmoterol has been identified as the most potent isomer. Clinical development of carmoterol reached Phase II trials for COPD.[2]

Synthesis of Carmoterol Hydrochloride

The synthesis of carmoterol, particularly its most active (R,R)-isomer, is a multi-step process. The primary route of synthesis is detailed in U.S. Patent 4,579,854, with further refinements and alternative approaches for preparing its isomers described in U.S. Patent 8,236,959.[6][7] The synthesis generally involves the reaction of an epoxide intermediate with a chiral amine.

A general synthetic scheme, based on the information in the patents, is as follows:

-

Preparation of the Chiral Epoxide Intermediate: The synthesis starts with the preparation of an optically pure (R)-8-benzyloxy-5-oxiranylcarbostyril. This intermediate is crucial for establishing the correct stereochemistry at one of the chiral centers.

-

Preparation of the Chiral Amine: The second key component is the optically pure (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine.

-

Coupling Reaction: The chiral epoxide and the chiral amine are reacted to form a diastereomeric mixture.

-

Separation and Deprotection: The desired (R,R)-diastereomer is separated from the mixture, typically using column chromatography. Subsequent deprotection steps, such as hydrolysis and reduction, yield the final (R,R)-carmoterol base.

-

Salt Formation: The carmoterol base is then converted to its hydrochloride salt to improve its pharmaceutical properties.

Pharmacological Profile

Carmoterol is characterized by its high potency and selectivity for the β2-adrenoceptor.

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| pEC50 | 10.19 | - | [3][4] |

| β2 vs. β1 Receptor Affinity | 53-fold higher for β2 | - | [3][4] |

| Selectivity (Bronchial vs. Myocardial Tissue) | >100-fold for bronchial muscle | Guinea Pig | [1] |

| Potency vs. Formoterol | More potent | Isolated Guinea Pig Trachea | [1] |

| Potency vs. Salmeterol | More potent | Isolated Guinea Pig Trachea | [1] |

Mechanism of Action & Signaling Pathway

Like other β2-adrenoceptor agonists, carmoterol exerts its bronchodilatory effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells. This activation initiates a downstream signaling cascade.

Signaling Pathway of Carmoterol

Caption: β2-Adrenergic receptor signaling pathway activated by carmoterol.

Experimental Protocols

Detailed experimental protocols for carmoterol are not widely published. However, the following represents standard methodologies for characterizing β2-adrenoceptor agonists.

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the binding affinity of a compound to a specific receptor.

Objective: To measure the affinity of carmoterol for the β2-adrenoceptor.

Materials:

-

Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1, HEK293).

-

Radioligand (e.g., [³H]-CGP 12177, a β-adrenoceptor antagonist).

-

Non-specific binding control (e.g., Propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cells expressing the β2-adrenoceptor and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane suspension, the radioligand at a fixed concentration, and varying concentrations of carmoterol. For non-specific binding, add a high concentration of propranolol.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) value for carmoterol.

cAMP Accumulation Assay (for Functional Activity)

This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol as a β2-adrenoceptor agonist.

Materials:

-

Whole cells expressing the human β2-adrenoceptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

-

Pre-incubation: Replace the culture medium with stimulation buffer containing the phosphodiesterase inhibitor and pre-incubate.

-

Stimulation: Add varying concentrations of carmoterol to the wells and incubate for a specific time at 37°C.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit.

-

Data Analysis: Plot the cAMP concentration against the carmoterol concentration to generate a dose-response curve and determine the EC50 and Emax values.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and evaluation of carmoterol.

Conclusion

Carmoterol hydrochloride is a well-characterized ultra-long-acting β2-adrenoceptor agonist with high potency and selectivity. Although its clinical development was halted, the information gathered during its research and development provides valuable insights for medicinal chemists and pharmacologists working on novel respiratory therapeutics. The synthetic pathways and pharmacological evaluation methods described herein serve as a useful reference for the discovery and development of future bronchodilators.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US4579854A - Bronchodilating 8-hydroxy-5-{(1R)-1-hydroxy-2-[N-((1R)-2-(p-methoxyphenyl)-1-methylethyl)-amino]ethyl} carbostyril - Google Patents [patents.google.com]

- 7. US8236959B2 - Process for preparing isomers of carmoterol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Carmoterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known chemical properties of carmoterol (B116560) hydrochloride and a guide to determining its stability profile based on established scientific principles and regulatory guidelines. As of the compilation of this guide, specific experimental data on certain physicochemical properties (e.g., pKa, logP, precise solubility in various solvents) and detailed stability studies (e.g., degradation pathways and kinetics) for carmoterol hydrochloride are not extensively available in publicly accessible literature. The experimental protocols described herein are therefore based on general pharmaceutical industry best practices and methodologies for active pharmaceutical ingredients (APIs) with similar characteristics.

Introduction

Carmoterol, an ultra-long-acting β2-adrenoceptor agonist, has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its hydrochloride salt, carmoterol hydrochloride, is the form typically used in pharmaceutical development. A thorough understanding of its chemical properties and stability is paramount for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This guide summarizes the available chemical information for carmoterol hydrochloride and provides detailed experimental protocols for its comprehensive characterization.

Chemical and Physical Properties

Carmoterol hydrochloride is a chiral molecule with a complex structure. Its fundamental properties are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | [1] |

| CAS Number | 137888-11-0 | [1] |

| Molecular Formula | C₂₁H₂₅ClN₂O₄ | [2][3] |

| Molecular Weight | 404.89 g/mol | [1][2][4] |

| Appearance | White to light yellow solid | [2] |

Physicochemical Properties

| Property | Reported Value/Data | Experimental Protocol |

| Melting Point | Not available | Section 4.1 |

| pKa | Not available | Section 4.2 |

| Solubility | Soluble in DMSO. A formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution of ≥ 5 mg/mL. | Section 4.3 |

| Partition Coefficient (logP) | Not available | Section 4.4 |

Stability Profile

The stability of an active pharmaceutical ingredient is a critical attribute that influences its shelf-life, formulation, and packaging. While specific degradation studies on carmoterol hydrochloride are not widely published, this section outlines the expected stability profile and the methodologies to establish it.

Storage and Handling

-

Solid State: Carmoterol hydrochloride should be stored at 4°C, sealed, and protected from moisture.[2] For long-term storage, -20°C is recommended.

-

In Solution: Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture to prevent degradation.[5]

Potential Degradation Pathways

Based on the chemical structure of carmoterol, which contains phenolic hydroxyl, secondary alcohol, secondary amine, and lactam functional groups, it may be susceptible to the following degradation pathways:

-

Oxidation: The phenolic hydroxyl group and the secondary amine are susceptible to oxidation, which can be initiated by light, heat, or trace metals. This can lead to the formation of colored degradation products.

-

Hydrolysis: While the lactam ring is generally more stable than an ester, it can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule, potentially through oxidative pathways.

Forced Degradation Studies

To understand the intrinsic stability of carmoterol hydrochloride and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions. The typical stress conditions are:

-

Acidic Hydrolysis

-

Basic Hydrolysis

-

Oxidative Degradation

-

Thermal Degradation

-

Photolytic Degradation

Detailed protocols for these studies are provided in Section 5. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and resolve the degradation products from the parent drug.[6]

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for determining the key physicochemical properties of carmoterol hydrochloride.

Determination of Melting Point

Methodology:

-

Apparatus: Capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered carmoterol hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Procedure: The capillary tube is placed in the melting point apparatus. The temperature is raised at a rate of 10°C/minute until it is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely melted are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

Methodology:

-

Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or a burette, magnetic stirrer.

-

Reagents: 0.1 M Hydrochloric acid, 0.1 M Sodium hydroxide, Potassium chloride (for maintaining ionic strength), degassed purified water.

-

Sample Preparation: A known concentration of carmoterol hydrochloride (e.g., 1 mg/mL) is prepared in a solution of known ionic strength (e.g., 0.15 M KCl).

-

Procedure:

-

The sample solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C).

-

The solution is titrated with a standardized solution of 0.1 M NaOH, added in small increments.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued until the pH has passed the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by using derivative plots to identify the inflection points.

Determination of Solubility

Methodology (Shake-Flask Method):

-

Apparatus: Shaking incubator or a constant temperature water bath with a shaker, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

-

Solvents: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, and buffers at different pH values (e.g., pH 1.2, 4.5, 6.8).

-

Procedure:

-

An excess amount of carmoterol hydrochloride is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow the undissolved solid to settle.

-

An aliquot of the supernatant is carefully removed and filtered through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

The filtrate is then diluted appropriately and the concentration of dissolved carmoterol hydrochloride is determined using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis: The solubility is expressed in mg/mL or mol/L.

Determination of Partition Coefficient (logP)

Methodology (Shake-Flask Method):

-

Apparatus: Shaking device, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

-

Solvents: n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4). The two phases must be mutually saturated before the experiment.

-

Procedure:

-

A known amount of carmoterol hydrochloride is dissolved in either the n-octanol or the aqueous phase.

-

A known volume of this solution is mixed with a known volume of the other phase in a sealed container.

-

The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached (e.g., several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of carmoterol hydrochloride in both the n-octanol and aqueous phases is determined using a validated analytical method.

-

-

Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Stability-Indicating Method and Forced Degradation Protocols

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active drug and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Proposed Stability-Indicating HPLC Method

The following is a proposed starting point for developing a stability-indicating HPLC method for carmoterol hydrochloride, based on methods used for similar compounds.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (determined by UV scan, likely around 220-280 nm) |

| Injection Volume | 10 µL |

| Diluent | Mobile phase or a mixture of water and organic solvent |

Method validation should be performed according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Experimental Protocols

The following protocols are based on ICH guidelines for forced degradation studies.[6][7][8]

General Procedure: A stock solution of carmoterol hydrochloride (e.g., 1 mg/mL) is prepared. This solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

5.2.1. Acidic Hydrolysis

-

Add an equal volume of 1 M HCl to the stock solution.

-

Store the mixture at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

5.2.2. Basic Hydrolysis

-

Add an equal volume of 1 M NaOH to the stock solution.

-

Store the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 1 M HCl before analysis.

5.2.3. Oxidative Degradation

-

Add an equal volume of 3% hydrogen peroxide to the stock solution.

-

Store the mixture at room temperature.

-

Withdraw samples at various time points.

5.2.4. Thermal Degradation

-

Solution: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Solid State: Store the solid carmoterol hydrochloride powder in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Withdraw samples at various time points. For the solid sample, dissolve in the diluent before analysis.

5.2.5. Photolytic Degradation

-

Solution and Solid State: Expose the stock solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

Signaling Pathway

Carmoterol is a selective β2-adrenoceptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

β2-Adrenergic Receptor Signaling Pathway

The binding of carmoterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[9][10][11]

Caption: β2-Adrenergic Receptor Signaling Pathway

Logical Workflow for Stability Assessment

The assessment of carmoterol hydrochloride's stability follows a logical progression from method development to comprehensive stress testing and kinetic analysis.

Caption: Workflow for Stability Assessment

Conclusion

This technical guide provides a framework for understanding and evaluating the chemical properties and stability of carmoterol hydrochloride. While some fundamental properties are known, a complete physicochemical and stability profile requires further experimental investigation. The detailed protocols provided herein offer a robust starting point for researchers and drug development professionals to generate the necessary data for formulation development, regulatory submissions, and ensuring the quality and safety of carmoterol hydrochloride-containing drug products. The elucidation of its signaling pathway reinforces the understanding of its pharmacological action. A systematic approach, as outlined in the stability assessment workflow, is crucial for a comprehensive characterization of this potent β2-adrenoceptor agonist.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Preclinical Pharmacology of Carmoterol Hydrochloride: A Technical Guide

Introduction

Carmoterol (B116560) hydrochloride is a potent, selective, and ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] As a non-catechol β2-adrenoceptor agonist, its chemical structure includes a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril aromatic ring.[5][6][7] This guide provides an in-depth overview of the preclinical pharmacology of carmoterol, focusing on its mechanism of action, receptor binding, functional activity, and selectivity, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Mechanism of Action

Carmoterol is the pure (R,R)-stereoisomer of the molecule, which is the most pharmacologically active form.[6][8][9] Like other β2-adrenergic receptor agonists, carmoterol's primary mechanism of action involves the selective stimulation of β2-adrenoceptors, which are predominantly located on the smooth muscle cells of the airways.[5][10][] This interaction initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9][10] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[10] The sustained activation of this pathway is believed to be responsible for carmoterol's ultra-long duration of action, which can exceed 24 hours.[5][12]

Quantitative Preclinical Data

The preclinical profile of carmoterol demonstrates high potency and selectivity. The following tables summarize the key quantitative data from in vitro and tissue-based studies.

Table 1: Receptor Binding and Functional Potency

| Parameter | Value | Species/System | Reference |

| pEC50 | 10.19 | Not Specified | [2][5][13] |

| EC50 | 0.1 nM | Guinea Pig Tracheal Smooth Muscle | [5] |

| β2 vs. β1 Affinity | 53-fold higher for β2 | Not Specified | [2][6][8][13] |

| Tissue Selectivity | >100-fold for bronchial vs. myocardial | Not Specified | [5][12] |

Table 2: Comparative Potency in Guinea Pig Trachea

| Compound | EC50 (nM) | Reference |

| Carmoterol | 0.1 | [5] |

| Formoterol | 0.6 | [5] |

| Salmeterol | 3.2 | [5] |

Experimental Protocols

Standardized in vitro assays are crucial for determining the binding affinity and functional potency of β2-adrenoceptor agonists like carmoterol.

Radioligand Binding Assay (for Binding Affinity, Ki)

This assay directly measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.[1][8]

-

Objective: To determine the binding affinity (Ki) of carmoterol for β2- and β1-adrenoceptors.

-

Materials:

-

Cell membranes prepared from cell lines (e.g., CHO, HEK293) engineered to express a high density of the human β2- or β1-adrenoceptor.[1][8]

-

Radioligand: A suitable high-affinity radiolabeled antagonist, such as [³H]-CGP 12177.[1]

-

Test Compound: Carmoterol hydrochloride at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective β-blocker, such as propranolol.[1]

-

Assay Buffer (e.g., Tris-HCl based).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (carmoterol).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][8][9]

-

cAMP Accumulation Assay (for Functional Potency, EC50)

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to the β2-adrenoceptor.[8][9]

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of carmoterol at the β2-adrenoceptor.

-

Materials:

-

Whole cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).[1]

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test Compound: Carmoterol hydrochloride at various concentrations.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Methodology:

-

Cell Seeding: Cells are seeded into multi-well plates and cultured until they reach the desired confluency.

-

Pre-incubation: Cells are pre-incubated with a PDE inhibitor to prevent the breakdown of newly synthesized cAMP.

-

Stimulation: The cells are then stimulated by incubating them with increasing concentrations of carmoterol for a defined period.[8]

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysate is quantified using a sensitive detection method.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of carmoterol. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve using non-linear regression.

-

Selectivity and Stereochemistry

Receptor and Tissue Selectivity

A critical attribute of carmoterol is its high selectivity for the β2-adrenoceptor over the β1-adrenoceptor, which is important for minimizing potential cardiovascular side effects like tachycardia.[1][] Studies have shown that carmoterol has a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors.[6][13] Furthermore, it demonstrates a functional selectivity of over 100 times for bronchial muscle tissue compared to myocardial tissue, indicating a favorable therapeutic profile.[5][12] The molecular structure, specifically the p-methoxyphenyl group, has been identified as being crucial for this high β2-adrenoceptor selectivity.[6]

Stereoselectivity

Carmoterol possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[8] The clinically developed and pharmacologically active form is the (R,R)-enantiomer.[8][9] For β2-adrenoceptor agonists, it is well-established that the (R)-configuration at the carbon atom bearing the hydroxyl group is the eutomer, possessing significantly higher binding affinity and functional potency.[1] While direct, publicly available quantitative data comparing all four stereoisomers of carmoterol is limited, the established principles of β2-agonist pharmacology strongly suggest that the (R,R)-isomer possesses the highest affinity and functional activity.[1][8] The development of single-enantiomer drugs like (R,R)-carmoterol is intended to maximize therapeutic efficacy while improving the safety profile by eliminating less active or potentially detrimental stereoisomers.[9]

Conclusion

The preclinical pharmacological profile of carmoterol hydrochloride establishes it as a highly potent and selective ultra-long-acting β2-adrenoceptor agonist. Its high affinity for the β2-receptor, coupled with significant selectivity over the β1-receptor and a preference for bronchial over myocardial tissue, underscores its potential for effective bronchodilation with a favorable safety margin. The (R,R)-stereoisomer is the active entity responsible for these pharmacological effects. Although development was discontinued, the data from its preclinical evaluation provide a valuable reference for the development of future respiratory therapeutics.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ultra-long-acting beta2-adrenoceptor agonists: an emerging therapeutic option for asthma and COPD? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carmoterol | 147568-66-9 | Benchchem [benchchem.com]

- 6. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel long-acting bronchodilators for COPD and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy Carmoterol | 147568-66-9 [smolecule.com]

- 12. Carmoterol - Wikipedia [en.wikipedia.org]

- 13. excenen.com [excenen.com]

In Vitro Characterization of Carmoterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist that has been investigated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological activity is primarily attributed to the (R,R)-stereoisomer. This technical guide provides a comprehensive overview of the in vitro characterization of carmoterol, detailing its binding affinity, functional potency, and receptor selectivity. Standardized experimental protocols for key assays are presented, along with a summary of its pharmacological profile in a comparative context.

Pharmacological Profile of Carmoterol Hydrochloride

Carmoterol is distinguished by its high affinity and selectivity for the β2-adrenoceptor, which mediates bronchodilation. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1-adrenoceptor stimulation.

Binding Affinity and Selectivity

Functional Potency and Efficacy

The functional consequence of carmoterol binding to the β2-adrenoceptor is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger cascade ultimately results in smooth muscle relaxation. Carmoterol is a highly potent agonist, with a reported pEC50 of 10.19 and an EC50 of 0.1 nM in isolated guinea pig tracheal smooth muscle preparations.[3] Studies have indicated that carmoterol possesses high intrinsic activity, comparable to that of the full agonist formoterol[2].

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of carmoterol hydrochloride.

| Parameter | Receptor/Assay System | Value |

| Binding Affinity | ||

| Selectivity Ratio | Human β2 vs. β1 Adrenoceptors | 53-fold higher for β2[1][2] |

| Functional Potency | ||

| pEC50 | Guinea Pig Tracheal Smooth Muscle | 10.19[3] |

| EC50 | Guinea Pig Tracheal Smooth Muscle | 0.1 nM[3] |

| Functional Efficacy | ||

| Intrinsic Activity | cAMP Accumulation Assay (qualitative) | High, similar to formoterol[2] |

Signaling Pathway

Carmoterol, as a β2-adrenoceptor agonist, activates a well-characterized G-protein coupled receptor (GPCR) signaling cascade.

Caption: β2-Adrenoceptor signaling pathway activated by carmoterol.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize carmoterol hydrochloride.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of carmoterol for β1- and β2-adrenoceptors.

Materials:

-

Cell membranes from a stable cell line expressing human β1- or β2-adrenoceptors (e.g., CHO-K1, HEK293).

-

Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

-

Non-specific binding control: Propranolol (a non-selective β-blocker).

-

Test compound: Carmoterol hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-CGP 12177, and varying concentrations of carmoterol. For total binding, omit carmoterol. For non-specific binding, add a high concentration of propranolol.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of carmoterol that inhibits 50% of specific radioligand binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of carmoterol at the β2-adrenoceptor.

Materials:

-

Whole cells stably expressing the human β2-adrenoceptor.

-

Cell culture medium.

-

Stimulation Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent cAMP degradation.

-

Test compound: Carmoterol hydrochloride.

-

Positive control: Isoproterenol (B85558) (a full β-adrenoceptor agonist).

-

cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen).

Procedure:

-

Cell Plating: Seed the β2-adrenoceptor expressing cells into 96- or 384-well plates and culture overnight.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing a PDE inhibitor.

-

Compound Addition: Add varying concentrations of carmoterol or isoproterenol to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax for carmoterol is typically expressed as a percentage of the maximal response induced by the full agonist isoproterenol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a β2-adrenoceptor agonist like carmoterol.

Caption: In vitro characterization workflow for carmoterol hydrochloride.

Conclusion

The in vitro pharmacological profile of carmoterol hydrochloride demonstrates that it is a highly potent and selective β2-adrenoceptor agonist. Its high affinity for the β2-adrenoceptor, coupled with its significant selectivity over the β1 subtype, underscores its potential for targeted bronchodilator therapy with a favorable safety profile. The functional assays confirm its high potency and intrinsic activity, consistent with its classification as a long-acting β2-agonist. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of carmoterol and other novel β2-adrenoceptor agonists in a drug discovery and development setting.

References

Carmoterol Hydrochloride: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding affinity of carmoterol (B116560) hydrochloride, a potent and selective long-acting β2-adrenoceptor agonist (LABA). The document outlines the pharmacological profile of carmoterol, with a focus on its binding characteristics to β1 and β2 adrenergic receptors. Detailed experimental methodologies for key in vitro assays are provided, alongside visual representations of the relevant signaling pathway and experimental workflows to support drug development and research professionals.

Introduction to Carmoterol Hydrochloride

Carmoterol is a non-catechol experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its therapeutic effect is primarily mediated through its high-affinity binding to and activation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[2] This interaction initiates a signaling cascade that leads to bronchodilation. A key characteristic of carmoterol is its selectivity for the β2-adrenoceptor over the β1-adrenoceptor, which is crucial for minimizing potential cardiac side effects.[3]

Quantitative Receptor Binding and Functional Potency Data

While specific equilibrium dissociation constants (Kd) or inhibitor constants (Ki) for carmoterol at β1 and β2 adrenoceptors are not widely available in publicly accessible literature, the selectivity profile has been documented. The (R,R)-enantiomer is the clinically developed and most active form of carmoterol.[4]

Table 1: Receptor Binding Selectivity of (R,R)-Carmoterol

| Compound | Receptor Selectivity (β2 vs. β1) | Reference |

| (R,R)-Carmoterol | 53-fold higher affinity for β2 | [5] |

Table 2: Functional Potency of (R,R)-Carmoterol

| Assay | Parameter | Observation | Reference |

| cAMP Accumulation in Primary Human Bronchial Smooth Muscle Cells | Intrinsic Activity | Similar to formoterol | [5] |

| Guinea-Pig Tracheal Smooth Muscle Relaxation | Potency | More potent than salmeterol (B1361061) and formoterol | [5] |

Experimental Protocols

The following sections detail the standard in vitro assays used to characterize the receptor binding affinity and functional potency of β2-adrenoceptor agonists like carmoterol hydrochloride.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of carmoterol hydrochloride for human β1 and β2-adrenergic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing either the human β1 or β2-adrenergic receptor.

-

Radioligand: A suitable high-affinity radiolabeled antagonist, such as [³H]-CGP 12177 for β-adrenoceptors.

-

Test Compound: Carmoterol hydrochloride, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-selective β-blocker, such as propranolol.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Incubation:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of carmoterol hydrochloride.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the carmoterol hydrochloride concentration.

-

Determine the IC50 value (the concentration of carmoterol that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Cyclic AMP (cAMP) Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol hydrochloride as a β2-adrenoceptor agonist.

Materials:

-

Whole Cells: A cell line stably expressing the human β2-adrenergic receptor.

-

Test Compound: Carmoterol hydrochloride, serially diluted.

-

Positive Control: A known full β2-agonist, such as isoproterenol.

-

Stimulation Buffer: A physiological buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, AlphaScreen).

Procedure:

-

Cell Culture:

-

Plate the cells in a multi-well plate and allow them to adhere and grow.

-

-

Compound Stimulation:

-

Replace the culture medium with the stimulation buffer.

-

Add varying concentrations of carmoterol hydrochloride to the wells.

-

Include control wells with vehicle (basal cAMP level) and the positive control (maximal cAMP level).

-

Incubate the plate at 37°C for a defined period.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., fluorescence, luminescence, or colorimetric).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the carmoterol hydrochloride concentration.

-

Determine the EC50 value, which is the concentration of carmoterol that produces 50% of the maximal response.

-

The maximal effect (Emax) can be compared to that of the full agonist to determine the relative efficacy.

-

Visualizations: Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in carmoterol's mechanism of action and its characterization.

β2-Adrenergic Receptor Signaling Cascade

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Carmoterol | 147568-66-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Carmoterol: An In-depth Technical Guide on Their Specific Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) is a potent, long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a chiral molecule with two stereocenters, carmoterol can exist as four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). The therapeutic agent, carmoterol, is the single (R,R)-enantiomer.[2] The stereochemical configuration of a drug is a critical determinant of its pharmacological activity, as the interaction with its biological target, in this case, the β2-adrenoceptor, is highly stereospecific. This technical guide provides a comprehensive overview of the specific activities of carmoterol stereoisomers, detailed experimental methodologies for their characterization, and a discussion of their underlying signaling pathways. While direct comparative data for all four stereoisomers of carmoterol are not extensively available in the public domain, the well-established principles of β2-adrenoceptor agonist stereoselectivity provide a strong framework for understanding their differential pharmacology.[3]

The Critical Role of Stereochemistry in β2-Adrenoceptor Agonism

The interaction between a chiral ligand and a biological receptor is analogous to a key fitting into a lock, where a precise three-dimensional arrangement is necessary for optimal binding and activation. For β2-adrenoceptor agonists, it is widely accepted that the (R)-configuration at the carbon atom bearing the hydroxyl group in the ethanolamine (B43304) side chain is essential for high-affinity binding and potent agonistic activity.[1] This enantiomer is termed the "eutomer." Conversely, the (S)-enantiomer, or "distomer," typically exhibits significantly lower binding affinity and functional potency.[1] In some instances, the distomer may be devoid of β2-agonist activity or even contribute to off-target effects.[4]